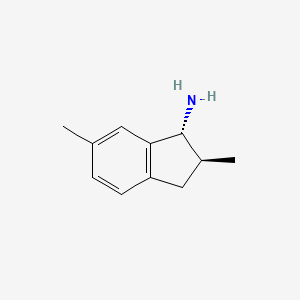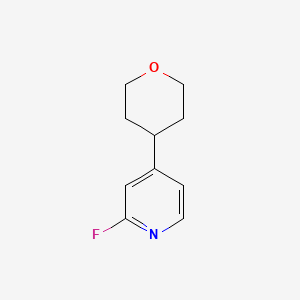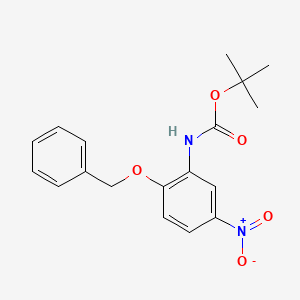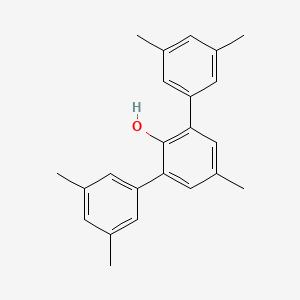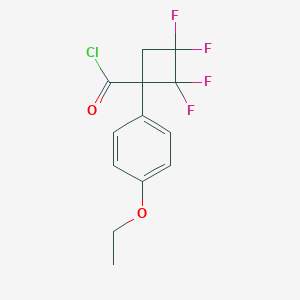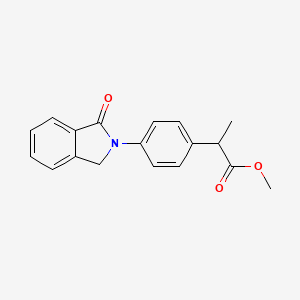
Methyl 2-(4-(1-oxoisoindolin-2-yl)phenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-(1-oxoisoindolin-2-yl)phenyl)propanoate is a chemical compound derived from indoprofen, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. Indoprofen was withdrawn from the market due to adverse reactions, including carcinogenicity in animal studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indoprofen methyl derivative typically involves the esterification of indoprofen. This process can be achieved through the reaction of indoprofen with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of indoprofen methyl derivative follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and stringent quality control measures ensures the production of a compound suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(4-(1-oxoisoindolin-2-yl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents such as sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-(1-oxoisoindolin-2-yl)phenyl)propanoate has been explored for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory and analgesic properties, although its use is limited due to safety concerns.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of indoprofen methyl derivative involves the inhibition of cyclooxygenase enzymes (prostaglandin G/H synthase 1 and 2), which are key enzymes in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain . Additionally, it may interact with other molecular targets such as C-X-C chemokine receptors, contributing to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Ibuprofen: Another NSAID with similar anti-inflammatory properties but different chemical structure.
Ketoprofen: Shares structural similarities with indoprofen but has different pharmacokinetic properties.
Naproxen: An NSAID with a longer half-life and different side effect profile.
Uniqueness: Its methyl group can affect its solubility, stability, and reactivity compared to other NSAIDs .
Eigenschaften
Molekularformel |
C18H17NO3 |
|---|---|
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
methyl 2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoate |
InChI |
InChI=1S/C18H17NO3/c1-12(18(21)22-2)13-7-9-15(10-8-13)19-11-14-5-3-4-6-16(14)17(19)20/h3-10,12H,11H2,1-2H3 |
InChI-Schlüssel |
QFACKQCLIVEQPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Piperazinecarboxylic acid, 4-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B8588623.png)
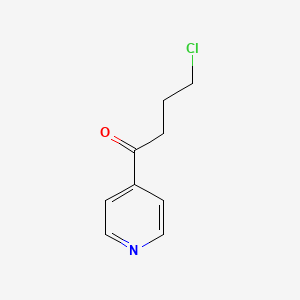
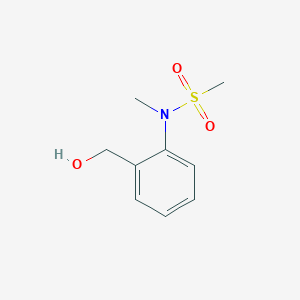
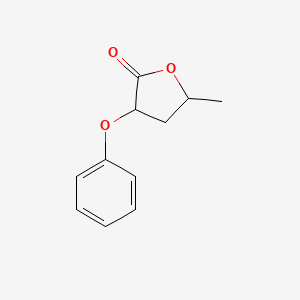
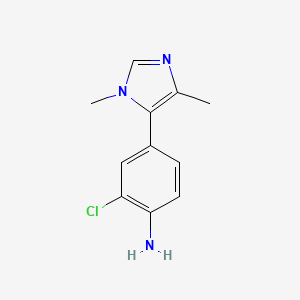
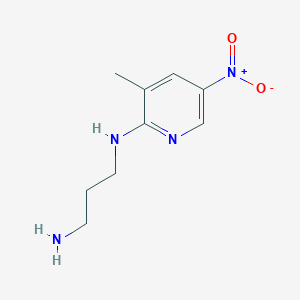
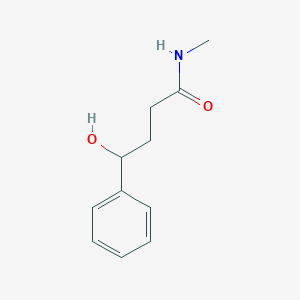
![3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine]-1-one](/img/structure/B8588687.png)
